molecular formula C29H25ClN2OS B2833143 8-chloro-3-(4-ethylphenyl)-N-(3-phenylpropyl)thieno[3,2-c]quinoline-2-carboxamide CAS No. 1223776-55-3

8-chloro-3-(4-ethylphenyl)-N-(3-phenylpropyl)thieno[3,2-c]quinoline-2-carboxamide

Cat. No.: B2833143
CAS No.: 1223776-55-3
M. Wt: 485.04
InChI Key: BRXPZSXBZWSVKP-UHFFFAOYSA-N
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Description

“8-chloro-3-(4-ethylphenyl)-N-(3-phenylpropyl)thieno[3,2-c]quinoline-2-carboxamide” is a complex organic compound. It contains a thieno[3,2-c]quinoline core, which is a type of heterocyclic compound . Heterocyclic compounds are widely used in many fields, including medicine and materials science .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The thieno[3,2-c]quinoline core itself is a bicyclic structure consisting of a thiophene ring fused with a quinoline .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the reactivity of its functional groups. For example, the carboxamide group might be involved in hydrolysis or condensation reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group could enhance its solubility in polar solvents .

Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

Research has demonstrated the versatility of thieno[3,2-c]quinoline derivatives as synthons in the preparation of novel heterocyclic compounds. For instance, ethyl 3-amino-4-chlorothieno[3,2-c]quinoline-2-carboxylate has been used as a starting material for the synthesis of novel perianellated tetracyclic heteroaromatics through reactions with primary amines and triethyl orthoformate (Mekheimer et al., 2005). This work highlights the potential for thieno[3,2-c]quinoline derivatives to serve as precursors in the synthesis of complex molecular architectures with potential applications in materials science, pharmaceuticals, and organic electronics.

Exploration of Photocyclization Reactions

Another application area involves the photocyclization of related compounds to yield novel heterocyclic ring systems. For example, photocyclization of specific chloro-N-phenylbenzo[b]thiophene-carboxamides afforded benzothieno[2,3-c]quinolin-6(5H)-ones, which were further elaborated to produce novel heterocyclic ring systems (Mckenney & Castle, 1987). This technique demonstrates the utility of thieno[3,2-c]quinoline derivatives in the generation of new compounds with potential for further chemical modification and investigation.

Antibacterial Activity

Furthermore, thieno[3,2-b]quinoline-2-carboxylic acids and their derivatives synthesized under microwave irradiation have been evaluated for their antibacterial activity (Raghavendra et al., 2006). Such studies indicate the potential of thieno[3,2-c]quinoline derivatives in the development of new antibacterial agents.

Optical and Structural Properties

Investigations into the structural and optical properties of related compounds, such as 4H-pyrano[3,2-c]quinoline derivatives, reveal their potential application in materials science, including as invisible ink dyes and in the development of organic electronic devices due to their fluorescence properties (Bogza et al., 2018).

Mechanism of Action

Without specific information about the intended use of this compound, it’s difficult to predict its mechanism of action. If it’s intended for use as a drug, its mechanism of action would depend on its interactions with biological targets .

Safety and Hazards

Without specific data, it’s difficult to provide accurate information about the safety and hazards associated with this compound. As with all chemicals, appropriate safety precautions should be taken when handling and storing it .

Future Directions

The future research directions for this compound would depend on its intended applications. If it shows promising biological activity, it could be further optimized and studied as a potential drug .

Properties

IUPAC Name

8-chloro-3-(4-ethylphenyl)-N-(3-phenylpropyl)thieno[3,2-c]quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H25ClN2OS/c1-2-19-10-12-21(13-11-19)26-24-18-32-25-15-14-22(30)17-23(25)27(24)34-28(26)29(33)31-16-6-9-20-7-4-3-5-8-20/h3-5,7-8,10-15,17-18H,2,6,9,16H2,1H3,(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRXPZSXBZWSVKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=C(SC3=C4C=C(C=CC4=NC=C23)Cl)C(=O)NCCCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H25ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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